REACTION_CXSMILES
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[Cl:1][CH2:2][CH:3]([OH:13])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:6]=1[CH3:12].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O.C(OCC)C>C(Cl)Cl>[Cl:1][CH2:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:6]=1[CH3:12]
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Name
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|
Quantity
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7.57 g
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Type
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reactant
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Smiles
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CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The mixture was washed three times with 1 N hydrochloric acid (70 ml)
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Type
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EXTRACTION
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Details
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twice with a saturated solution of sodium chloride, and extracted with ether
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Type
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DRY_WITH_MATERIAL
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Details
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The extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
ClCC(CC1=C(C(=CC=C1)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |